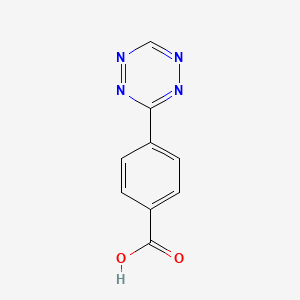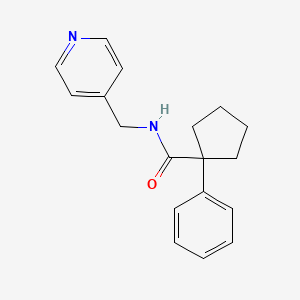
4-(1,2,4,5-Tetrazin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,2,4,5-Tetrazin-3-yl)benzoic acid” is an organic compound . It is also known as "Benzoic acid, 4-(1,2,4,5-tetrazin-3-yl)-" . The molecular formula of this compound is C9H6N4O2 .
Synthesis Analysis
The synthesis of 1,2,4,5-tetrazine derivatives has been reported in the literature . The synthesis involves the reaction of 4-cyano-benzoic acid with amine-substituted benzonitrile and ethyl 6-amino-hexanimidate dihydrochloride . The use of microwave irradiation can lead to the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis
The 1,2,4,5-tetrazine moiety is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This property makes it highly useful in bioorthogonal labeling and cell detection applications .Aplicaciones Científicas De Investigación
Bioorthogonal Labeling and Peptide Synthesis
A derivative of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid, specifically 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, was synthesized and found to have better water solubility and ease of synthesis compared to other similar compounds. It demonstrated excellent stability in biological media and potential for cancer cell labeling. This compound could serve as an analogue in peptide modification, with the tetrazine-containing peptide showing increased biological activity compared to the parent peptide. This suggests broad prospects for bioorthogonal labeling and peptide synthesis (Ni et al., 2015).
Metal-Organic Frameworks (MOFs)
A series of metal-organic frameworks (MOFs) were synthesized using various aromatic polycarboxylates, including derivatives similar to this compound. These MOFs displayed diverse interpenetrating topologies and exhibited unique properties like non-centrosymmetry and chiral structures, indicating potential applications in materials science and crystal engineering (Cui et al., 2011).
Coordination Polymers and Structural Modulation
The synthesis of cadmium(II) coordination polymers using aromatic polycarboxylates, including compounds structurally related to this compound, was conducted. These polymers exhibited a range of topologies and were studied for their thermal stability and photoluminescence properties. This research highlights the structural versatility and potential functional applications of such polymers (Wang et al., 2013).
Protein Labeling and Biorthogonal Reactions
3-Bromo-1,2,4,5-tetrazine, a related compound, has been synthesized and utilized for chemoselective protein labeling. This labeling enabled fast click-to-release (CtR) biorthogonal reactions in physiological conditions, showcasing potential applications in therapeutic contexts and site-selective protein labeling (Ros et al., 2020).
Crystal Structure and Thermal Properties
Studies on the crystal structure and thermal properties of unsymmetrical 1,2,4,5-tetrazine derivatives, closely related to this compound, were conducted. These investigations contribute to understanding the stability and performance of materials based on tetrazine derivatives, with implications for explosive and energetic material design (Chen et al., 2018).
Corrosion Inhibition
Research involving pyridazine derivatives, including 4-(6-chloropyridazin-3-yl)benzoic acid, a structurally similar compound to this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights the potential application of such compounds in industrial corrosion protection (Mashuga et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that tetrazine derivatives, like this compound, are often used in bioconjugation applications, implying that their targets could be various biomolecules .
Mode of Action
4-(1,2,4,5-Tetrazin-3-yl)benzoic acid, as a tetrazine derivative, is known for its exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . This reaction is part of the bioorthogonal chemistry, which involves reactions that can occur inside living organisms without interfering with native biochemical processes .
Pharmacokinetics
Its solubility in hot water, alcohols, and organic solvents suggests that it may have good bioavailability.
Result of Action
As a bioorthogonal agent, it’s likely used to modify or label specific biomolecules, which could have various effects depending on the specific application .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability is lower compared to methyltetrazines, requiring careful selection of reagents and conditions for chemical transformation . It’s also recommended to be stored in an inert atmosphere at 2-8°C .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid are largely defined by its tetrazine group. The tetrazine group can react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to form a stable covalent linkage . This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for labeling biomolecules in living cells .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to label biomolecules. By reacting with strained alkenes present on proteins, lipids, or other biomolecules, it allows for the visualization and tracking of these molecules within cells . This can provide valuable insights into cellular processes such as signal transduction, gene expression, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves a [4+2] Diels-Alder cycloaddition reaction with strained alkenes . This reaction results in the formation of a stable covalent bond, effectively labeling the alkene-containing biomolecule with the tetrazine . This allows for the detection and tracking of the biomolecule in biological systems .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the tetrazine group. The tetrazine group is known for its excellent stability in biological media , which allows for long-term tracking of labeled biomolecules .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Given its use in bioorthogonal labeling, it is likely that the effects would be dependent on the concentration of the strained alkene it is reacting with .
Metabolic Pathways
Given its reactivity with strained alkenes, it could potentially be involved in pathways where these alkenes are metabolized .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be largely dependent on the biomolecules it is attached to. Once it forms a covalent bond with a strained alkene on a biomolecule, it would be transported and distributed along with that biomolecule .
Subcellular Localization
The subcellular localization of this compound would also be dependent on the biomolecule it is attached to. It could potentially be localized to any subcellular compartment where the labeled biomolecule is found .
Propiedades
IUPAC Name |
4-(1,2,4,5-tetrazin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNAIFWMJUYFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2765729.png)
![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]but-2-ynamide](/img/structure/B2765730.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2765734.png)
![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)
![N-[4-[2-(Dimethylamino)-2-oxoethoxy]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2765737.png)
![(E)-N'-(2-ethyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2765738.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765744.png)

![[4,4'-Bipyridin]-3-ol](/img/structure/B2765747.png)
![3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2765748.png)
![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)

